4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
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Overview
Description
4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an ethylamine group, and a but-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine typically involves multiple steps. One common method includes the O-alkylation of 2,5-dimethylphenol with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate. This intermediate is then subjected to further reactions to introduce the ethylamine and but-2-yn-1-amine groups. The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes critical for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenoxy)methylpiperidine: Similar structure but with a piperidine ring instead of the but-2-yn-1-amine backbone .
2,5-Dimethylphenoxyacetic acid: Contains a carboxylic acid group instead of the ethylamine and but-2-yn-1-amine groups.
Uniqueness
4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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